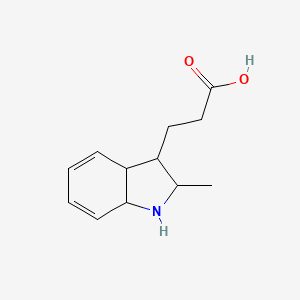

2-Methyl-2,3,3a,7a-tetrahydro-3-indolepropionic acid

Description

Properties

CAS No. |

73816-55-4 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-(2-methyl-2,3,3a,7a-tetrahydro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-5,8-11,13H,6-7H2,1H3,(H,14,15) |

InChI Key |

JLKHCCZVVNZEAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2C=CC=CC2N1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3,3a,7a-tetrahydro-3-indolepropionic acid typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another approach is the Biltz synthesis, which uses tryptophan as a starting material.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Table 1: Synthetic Routes and Conditions

The patent US3062832A details a high-yield process using acrylic acid and bases (e.g., NaOH) at elevated temperatures to form 3-indolepropionic acid derivatives . The tetrahydro modification likely arises from subsequent hydrogenation or cyclization steps.

Electrophilic Substitution at the Indole Core

The tetrahydroindole moiety retains reactivity at C3 , a hallmark of indole chemistry. Electrophilic substitution occurs preferentially here due to electron-rich π-system stabilization .

Table 2: Electrophilic Reactions

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Formylation | Vilsmeier–Haack reagent | 3-Formyl derivative | C3 > C2 > N1 |

| Mannich reaction | Dimethylamine + HCHO | Gramine analog (3-aminomethyl) | C3 exclusive |

Notably, the tetrahydro structure reduces ring strain, enhancing regioselectivity compared to fully aromatic indoles .

Functional Group Transformations

The propionic acid side chain undergoes typical carboxylic acid reactions:

Table 3: Side-Chain Reactivity

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Esterification | SOCl₂ + ROH | Alkyl ester | Prodrug synthesis |

| Amidation | EDCl/HOBt + amine | Amide derivatives | Bioactivity optimization |

| Reduction | LiAlH₄ | Alcohol derivative | Intermediate for ethers |

The α-methyl group on the tetrahydro ring sterically hinders reactions at adjacent positions, directing modifications to the propionic acid or indole nitrogen .

Oxidation and Ring-Opening Reactions

Oxidative conditions destabilize the tetrahydro ring, leading to dehydrogenation or fragmentation:

Table 4: Oxidation Pathways

| Oxidizing Agent | Conditions | Major Product | Byproducts |

|---|---|---|---|

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, rt | Aromatic indolepropionic acid | CO₂, H₂O |

| KMnO₄ | Acidic aqueous | Quinoline derivative | Propionic acid fragment |

Ring-opening under strong acidic or alkaline conditions generates 3-(2-aminophenyl)propionic acid , a precursor to neuroactive compounds .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Table 5: Reactivity Comparison of Indole Derivatives

| Compound | Electrophilic C3 Reactivity | Side-Chain Stability |

|---|---|---|

| 3-Indolepropionic acid | High | Moderate |

| Indole-3-acetic acid | Moderate | Low (decarboxylates) |

| 2-Methyl-2,3,3a,7a-tetrahydro-3-indolepropionic acid | High (steric shielding at C2) | High |

The tetrahydro configuration and α-methyl group enhance thermal stability while maintaining C3 reactivity .

Mechanistic Insights

-

Reduction Dynamics : LiAlH₄ selectively reduces the indole ring without affecting the propionic acid, while NaBH₄ requires acidic conditions for similar outcomes .

-

Acid Catalysis : Prolonged heating with acrylic acid induces cyclization, forming the tetrahydro structure via intramolecular enamine formation .

Scientific Research Applications

2-Methyl-2,3,3a,7a-tetrahydro-3-indolepropionic acid has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-2,3,3a,7a-tetrahydro-3-indolepropionic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses.

Comparison with Similar Compounds

Indole-3-Acetic Acid Derivatives

Example Compounds :

- (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (C₁₁H₁₁NO₃, MW 205.21)

- 5-Hydroxyindole-3-acetic acid (5-HIAA)

Key Differences :

- Side Chain : The target compound features a propionic acid (C₃) side chain, whereas these analogs have shorter acetic acid (C₂) chains. This difference may influence bioavailability and receptor interactions .

- Ring Saturation : The tetrahydroindole system in the target compound enhances conformational rigidity compared to the dihydro or fully aromatic indole rings in 5-HIAA or IAA derivatives.

- Substituents : The methyl group at position 2 in the target compound contrasts with the 7-methyl or 5-hydroxy groups in these analogs, altering electronic properties and metabolic stability.

Halogenated Indolecarboxylic Acids

Example Compound :

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)

Key Differences :

Thiazolo-Pyridinium and Dienoic Acid Derivatives

Example Compounds :

- 2-Methyl-2,3-dihydrothiazolo[3,2-a]-pyridinium-3-carboxylate

- (2Z,4E)-2-methyl-2,4-hexadienedioic acid

Key Differences :

- Heterocyclic System: The thiazolo-pyridinium compound incorporates a sulfur-containing heterocycle, diverging from the indole core.

- Biosynthetic Role: (2Z,4E)-2-methyl-2,4-hexadienedioic acid is a shunt product in patulin biosynthesis, with a linear dienoic acid structure. Unlike the target compound, it lacks aromaticity but shares a methyl group, which may influence detoxification pathways in fungi .

Spectroscopic and Analytical Data Comparison

Table 1: NMR and HRMS Data for Selected Indole Derivatives

Insights :

- The nitro and amino substituents in analogs cause significant shifts in aromatic carbon signals (e.g., δ 147.14 vs. 144.88), highlighting electronic modulation by substituents .

- The tetrahydroindole system in the target compound may reduce aromaticity, shifting peaks for C-3a and C-7a compared to fully aromatic analogs.

Biological Activity

2-Methyl-2,3,3a,7a-tetrahydro-3-indolepropionic acid (often referred to as 2-Methyl-THIPA) is a compound of increasing interest due to its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Indole Derivatives

Indole derivatives have been recognized for their significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The structure of 2-Methyl-THIPA positions it uniquely within this class of compounds, potentially enhancing its bioactivity compared to other indole derivatives.

1. Antioxidant Properties

Research indicates that 2-Methyl-THIPA exhibits potent antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. For instance:

- In studies involving SH-SY5Y neuroblastoma cells, 2-Methyl-THIPA demonstrated significant protection against oxidative damage induced by hydrogen peroxide and other reactive oxygen species (ROS) .

- The compound also inhibited lipid peroxidation in rat brain synaptosomes, suggesting its potential role in neuroprotection .

2. Neuroprotective Effects

The neuroprotective capabilities of 2-Methyl-THIPA are particularly noteworthy:

- It has been reported to protect against neurotoxicity induced by amyloid-beta (Aβ) peptides in neuronal cultures. This effect is attributed to its ability to modulate inflammatory pathways and reduce apoptosis .

- In animal models of Alzheimer's disease, 2-Methyl-THIPA has shown promise in improving cognitive function and reducing neuroinflammation .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- Studies have indicated that 2-Methyl-THIPA can inhibit the production of pro-inflammatory cytokines in activated microglial cells, which are critical mediators of neuroinflammation .

- Its ability to modulate the immune response suggests potential applications in treating neurodegenerative diseases characterized by chronic inflammation .

The biological activity of 2-Methyl-THIPA can be attributed to several mechanisms:

- Scavenging Free Radicals : The indole structure allows for effective electron donation to neutralize free radicals.

- Inhibition of Enzymes : The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

- Regulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis through modulation of the PI3K/Akt pathway .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study demonstrated that administration of 2-Methyl-THIPA in transgenic mice models of Alzheimer's significantly reduced Aβ plaque formation and improved cognitive functions compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities .

Case Study 2: Antioxidant Activity Assessment

In vitro studies assessed the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays and showed that 2-Methyl-THIPA exhibited a higher scavenging ability than traditional antioxidants like vitamin C .

Data Tables

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 2-methyl-2,3,3a,7a-tetrahydro-3-indolepropionic acid in biological samples?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting indole derivatives. Use a reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile + 0.1% formic acid) for separation. For quantification, employ isotopically labeled internal standards (e.g., 13C-labeled analogs) to correct for matrix effects. Detection limits can reach sub-ppm levels with optimized multiple reaction monitoring (MRM) transitions .

- Validation : Include spike-and-recovery experiments in relevant matrices (e.g., fungal extracts or cell cultures) to assess accuracy (target: 80–120% recovery) and precision (<15% RSD).

Q. How can biosynthesis pathways involving this compound be experimentally traced in microbial systems?

- Approach : Use stable isotope labeling (e.g., 13C-glucose or 13C-tryptophan) coupled with time-resolved LC-MS to track precursor incorporation. For example, in Aspergillus spp., labeled 6-methylsalicylic acid (6-MSA) or tryptophan derivatives can be fed to cultures, and intermediates extracted at timed intervals .

- Data Interpretation : Calculate the degree of labeling (e.g., 76% in A. floccosus after 3 days ). Compare labeled vs. unlabeled forms to distinguish de novo synthesis from shunt pathways.

Advanced Research Questions

Q. How do compartmentalized detoxification processes influence the accumulation of this compound in fungi?

- Hypothesis Testing : Subcellular fractionation (e.g., differential centrifugation) combined with LC-MS can localize the compound to cytoplasmic or organelle-specific pools. Compare its distribution with known compartmentalized toxins like patulin, which is sequestered in vesicles .

- Experimental Design : Use fluorescent probes (e.g., organelle-specific dyes) and confocal microscopy to correlate spatial localization with detoxification kinetics. Quantify cytoplasmic vs. vesicular concentrations via LC-MS after fractionation.

Q. How to resolve contradictions in labeling studies where precursors (e.g., 6-MSA) fail to incorporate into expected metabolites?

- Troubleshooting : If 6-MSA is not incorporated (as observed in patulin studies ), test alternative hypotheses:

- Degradation : Monitor 6-MSA depletion via UV-Vis (λ = 280 nm) to confirm fungal catabolism.

- Enzymatic Barriers : Perform enzyme assays (e.g., cell-free extracts) to identify pathway blockages.

- Alternative Strategies : Use gene knockout strains (e.g., CRISPR-Cas9) to silence competing pathways and force precursor flux toward the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.